N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride
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Overview
Description
N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride is a complex organic compound known for its broad-spectrum inhibitory activity against matrix metalloproteinases (MMPs). These enzymes play a crucial role in the degradation of extracellular matrix components, which is essential for various physiological and pathological processes, including tissue remodeling, inflammation, and tumor metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-aminomethylpyridine to form an intermediate sulfonamide. This intermediate is then coupled with N-hydroxy-3-methylbenzamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving enzyme inhibition, particularly matrix metalloproteinases.
Medicine: It has potential therapeutic applications in treating diseases involving excessive matrix metalloproteinase activity, such as cancer and arthritis.
Mechanism of Action
The compound exerts its effects by inhibiting matrix metalloproteinases. It binds to the active site of these enzymes, preventing them from degrading extracellular matrix components. This inhibition is crucial in regulating processes such as tissue remodeling and tumor metastasis. The molecular targets include MMP-1, MMP-3, MMP-7, and MMP-9, among others .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-N2-[(4-methoxyphenyl)sulfonyl]-D-serinamide
- N-hydroxy-N2-[(4-methoxyphenyl)sulfonyl]-N2-(3-pyridinylmethyl)-D-valinami
Uniqueness
Compared to similar compounds, N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride exhibits a broader spectrum of MMP inhibition and higher potency. Its unique structure allows for more effective binding to the active sites of various MMPs, making it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
206551-25-9 |
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Molecular Formula |
C21H22ClN3O5S |
Molecular Weight |
463.9 g/mol |
IUPAC Name |
N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C21H21N3O5S.ClH/c1-15-5-3-7-19(21(25)23-26)20(15)24(14-16-6-4-12-22-13-16)30(27,28)18-10-8-17(29-2)9-11-18;/h3-13,26H,14H2,1-2H3,(H,23,25);1H |
InChI Key |
OMMJYYOBCKKQJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NO)N(CC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Origin of Product |
United States |
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